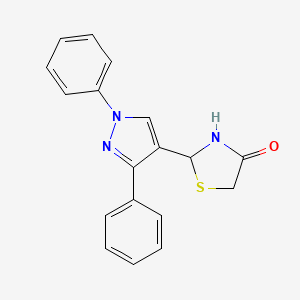![molecular formula C18H18N2O2S2 B5155657 isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. It also induces the expression of various proteins involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate in lab experiments include its high potency and specificity towards cancer cells. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Orientations Futures
There are many future directions for the research and development of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Development of new formulations of the compound to improve its solubility and bioavailability.
4. Investigation of the compound's potential applications in combination with other drugs for the treatment of cancer.
5. Investigation of the compound's potential applications in targeted drug delivery systems.
Conclusion:
In conclusion, Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research and development of this compound could lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction between 6-phenylthieno[2,3-d]pyrimidine-4-amine and isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Applications De Recherche Scientifique
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
propan-2-yl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-18(21)12(3)23-16-14-9-15(13-7-5-4-6-8-13)24-17(14)20-10-19-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMIIZJWYONQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)


![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)